molecular formula C9H10O2 B089394 2-Phenylethyl formate CAS No. 104-62-1

2-Phenylethyl formate

Cat. No. B089394
CAS RN: 104-62-1
M. Wt: 150.17 g/mol
InChI Key: IKDIJXDZEYHZSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Phenylethyl formate can be achieved through various chemical reactions, with notable methods including palladium-catalyzed carbonylative annulation reactions using aryl formate as a CO source for synthesizing indene derivatives (Zhang et al., 2015), and enzymatic esterification for producing phenethyl formate, a closely related ester, under environmentally friendly conditions (Shin et al., 2020). These methods emphasize the use of green chemistry principles and the potential for high-yield, selective synthesis.

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, provides insights into the spatial arrangement of atoms within a molecule and its electronic structure. For compounds similar to 2-Phenylethyl formate, structural characterization is crucial for understanding their chemical behavior and reactivity. For example, the structural characterization of o-ethyl formate phenylacetic acid, a related compound, revealed a monoclinic space group and specific molecular interactions that define its stability and reactivity (Wang & Xi-Shi, 2017).

Chemical Reactions and Properties

Chemical reactions involving 2-Phenylethyl formate or its derivatives include carbonylation, where phenyl formate acts as a CO source in the synthesis of various organic compounds. This method avoids the use of toxic carbon monoxide gas, showcasing an advancement in safer chemical processes (Yuan et al., 2017). The reactivity of these compounds underlines their versatility in organic synthesis, providing a pathway to a broad range of chemical products.

Physical Properties Analysis

The physical properties of 2-Phenylethyl formate, such as boiling point, melting point, and solubility, are influenced by its molecular structure. These properties are critical for determining the compound's applicability in various industrial processes, including fragrance manufacturing and organic synthesis. The enzymatic synthesis approach highlighted above also demonstrates the compound's potential for high conversion yields and the influence of synthesis conditions on product purity and yield (Shin et al., 2020).

Scientific Research Applications

  • Use in Fragrances and Cosmetics : 2-Phenylethyl formate is a member of the fragrance structural group aryl alkyl alcohol simple acid esters (AAASAE). These fragrance ingredients are used in various products due to their pleasant scent. Studies have focused on their toxicology and dermatology aspects to ensure safety in fragrances and cosmetics (Mcginty, Letizia, & Api, 2012).

  • Enzymatic Synthesis : Research has been conducted on the enzymatic synthesis of 2-Phenylethyl formate and related esters. This includes studies on the solvent-free enzymatic synthesis, which is significant for industrial applications in food, perfumes, cosmetics, and household products (Kuo et al., 2014).

  • Bioprocesses for Flavor and Fragrance Production : The biotechnological production of 2-Phenylethanol and 2-Phenylethyl acetate, compounds related to 2-Phenylethyl formate, has been explored. These compounds are used in various industries due to their rose-like odor. Biotechnological methods, such as the bioconversion of L-phenylalanine, are researched for more natural production processes (Martínez-Avila et al., 2018).

  • Chemical Reactions and Solvolysis : Studies on the solvolysis of 2-Phenylethyl derivatives, such as the reaction rates in different solvents, provide insights into the chemical properties and reactivity of these compounds. These studies are fundamental for understanding the behavior of 2-Phenylethyl formate in various chemical environments (Saunders, Ašperger, & Edison, 1958).

  • Wine Fermentation and Aroma Enhancement : The role of 2-Phenylethyl acetate in wine fermentation has been studied, particularly in improving the aromatic quality of wine. Research has shown that certain fermentation processes can significantly increase the concentration of this compound, thereby enhancing the wine's aroma (Zhang et al., 2020).

Safety And Hazards

According to its Safety Data Sheet, 2-Phenylethyl formate is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Future Directions

The enzymatic synthesis of phenethyl formate using the proposed method is more environmentally friendly than methods currently employed in academic and laboratory settings . Moreover, the method has the potential to enhance the value-added properties of formic acid owing to its downstream use in the production of commercially essential esters .

properties

IUPAC Name

2-phenylethyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-11-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDIJXDZEYHZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059300
Record name Formic acid, 2-phenylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; colourless to slightly yellow liquid; powerful, green-herbaceous, rosy odour
Record name Phenethyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/921/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

226.00 °C. @ 760.00 mm Hg
Record name 2-Phenylethyl formate
Source Human Metabolome Database (HMDB)
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Solubility

slightly, Slighty soluble in water, Miscible at room temperature (in ethanol)
Record name 2-Phenylethyl formate
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Record name Phenethyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/921/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.056-1.065
Record name Phenethyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/921/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Phenylethyl formate

CAS RN

104-62-1
Record name 2-Phenylethyl formate
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Record name Phenethyl formate
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Record name Phenethyl formate
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Record name Formic acid, 2-phenylethyl ester
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Record name Formic acid, 2-phenylethyl ester
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Record name Phenethyl formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.928
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Record name PHENETHYL FORMATE
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Record name 2-Phenylethyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040428
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Pd/C (5 mol %) is weighed into a reaction flask. A solvent mixture consisting of ethanol and water (4:1) and ammonium formate (30 mol %) is added, the reaction flask is capped with a rubber septa and the mixture is heated (80° C.) for 2 minutes. Formic acid (3 equivalents) and then benzyl alcohol are added by syringe. The reaction is run for 20 minutes and the reaction is quenched with brine. The product is extracted by DCM and the organic phase is dried by Na2SO4. The product ethylbenzene was analyzed by 1H NMR and produced in 20% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
D McGinty, CS Letizia, AM Api - Food and chemical toxicology, 2012 - Elsevier
… 2-phenylethyl formate when used as a fragrance ingredient is presented. 1,1-Dimethyl-2-phenylethyl formate … Available data for 1,1-dimethyl-2-phenylethyl formate were evaluated, then …
Number of citations: 8 www.sciencedirect.com
L Jirovetz, G Buchbauer, E Schmidt… - Journal of Essential …, 2008 - Taylor & Francis
… In summary, it is to report that among 2-Phenylethanol and its derivatives only 2-Phenylethanol, 2-phenylethyl formate and 2-phenylethyl methyl ether are effective compounds against …
Number of citations: 13 www.tandfonline.com
WH Saunders Jr, S Ašperger… - Journal of the American …, 1958 - ACS Publications
Rates of solvolysis of 2-phenylethyl (la), 2-phenylethyl-l, l-d2 (lb) and 2-phenylethyl-2, 2-d2 (Ic)^-toluenesulfonates were determined in formic and in acetic acid. In formolysis la and Ic …
Number of citations: 72 pubs.acs.org
D McGinty, CS Letizia, AM Api - Food and chemical toxicology, 2012 - Elsevier
A toxicologic and dermatologic review of phenethyl formate when used as a fragrance ingredient is presented. Phenethyl formate is a member of the fragrance structural group Aryl Alkyl …
Number of citations: 2 www.sciencedirect.com
CC Lee, GP Slater, JWT Spinks - Canadian Journal of …, 1957 - cdnsciencepub.com
… The yield of 2-phenylethyl formate, bp 73 C. at 3 mm. (lit. … Portions of the 2-phenylethyl formate were also converted to 2-… -phenylethyl acetate, and 2-phenylethyl formate were oxidized to …
Number of citations: 33 cdnsciencepub.com
JW Clayton, CC Lee - Canadian Journal of Chemistry, 1961 - cdnsciencepub.com
… Known weights of ordinary 2-phenylethyl formate and 2-phenylethyl p-toluenesulphonate were added as carriers. The diluted reaction product (IV) and remaining reactant (I,) were …
Number of citations: 13 cdnsciencepub.com
T Hirvi, E Honkanen - Journal of the Science of Food and …, 1983 - Wiley Online Library
… Typical compounds for the aroma of bilberries were trans-2-hexenal, trans-2-hexenoic acid, phenylacetaldehyde, methyl salicylate, 2-phenylethyl formate and 2-phenylethyl acetate and …
Number of citations: 74 onlinelibrary.wiley.com
RJ Jablonski, EI Snyder - Journal of the American Chemical …, 1969 - ACS Publications
Solvolysis of diastereomerically pure PhCHDCHDOS02Ar leads to product in which the extent of retention of diastereomeric configuration is in all cases twice the extent of label …
Number of citations: 22 pubs.acs.org
CC Lee, RJ Tewari - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
… The products that were recovered (2-phenylethyl formate, 2-phenylethyl acetate, or 2-phenylethyl ethyl ether, respectively) were oxidized to benzoic acid, the activity of which served as …
Number of citations: 3 cdnsciencepub.com
CC Lee, R Tkachuk, GP Slater - Tetrahedron, 1959 - Elsevier
… 0n the other hand, the return process or processes through V during formolysis was only 6 per cent as much as the formation of 2-phenylethyl formate through V. This is what one would …
Number of citations: 21 www.sciencedirect.com

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